Bodipy 558/568 C12

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

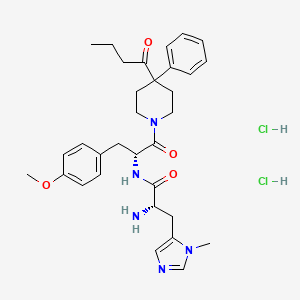

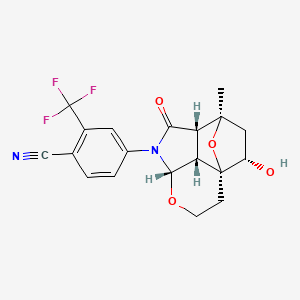

BODIPY 558/568 C12 is a fatty acid-conjugated fluorescent probe for lipid droplets . It displays excitation/emission maxima of 558/568 nm, respectively, and has been used to monitor the localization and dynamics of lipid droplets in live cells .

Synthesis Analysis

The orange-red fluorescent fatty acid, BODIPY 558/568 C12 can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . Unlike fluorophores like pyrene, DPH, and NBD, BODIPY dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments .Molecular Structure Analysis

The chemical formula of BODIPY 558/568 C12 is C25H31BF2N2O2S . It has an exact mass of 472.22 and a molecular weight of 472.400 . The elemental analysis shows that it contains C, 63.56; H, 6.61; B, 2.29; F, 8.04; N, 5.93; O, 6.77; S, 6.79 .Chemical Reactions Analysis

BODIPY 558/568 C12 can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . It is recommended to dissolve it in high-quality anhydrous DMSO to attain a stock concentration up to 1 mM .Physical And Chemical Properties Analysis

BODIPY dye is a small molecule dye with strong ultraviolet absorption ability, its fluorescence peak is relatively sharp, and the quantum yield is high . They are relatively insensitive to the polarity and pH of the environment and are relatively stable under different physiological conditions .Applications De Recherche Scientifique

Cellular Imaging

Bodipy 558/568 C12 is used in cellular imaging . It is an orange-red fluorescent fatty acid that can be used as a synthetic precursor to a wide variety of fluorescent phospholipids . Unlike other fluorophores like pyrene, DPH, and NBD, Bodipy dyes are relatively environment insensitive and are fluorescent in both aqueous and lipid environments .

Lipid Droplet Staining

Bodipy 558/568 C12 is a fatty acid-conjugated fluorescent probe for lipid droplets . It displays excitation/emission maxima of 558/568 nm, respectively, and has been used to monitor the localization and dynamics of lipid droplets in live cells . Bodipy lipid droplet dyes can well pass through the cell membrane into the cell, and localize the polar lipids in the cell to specifically stain the lipid droplets .

Fluorescence Polarization Assays

The resulting Bodipy 558/568 conjugates exhibit bright fluorescence, narrow emission bandwidths, and relatively long excited-state lifetimes, which can be useful for fluorescence polarization assays .

Two-Photon Excitation (TPE) Microscopy

Bodipy 558/568 C12 can also be used in two-photon excitation (TPE) microscopy . This technique allows for imaging sections of tissue without the use of confocal microscopy, reducing phototoxicity and photobleaching, and enabling deeper tissue penetration.

Cancer Detection and Therapy

Over the last decade, Bodipy-based molecules have emerged as candidates for cancer treatments . Bodipy is a flexible fluorophore with distinct photophysical characteristics and is a fascinating drug development platform . This review provides a comprehensive overview of the most recent breakthroughs in Bodipy-based small molecules for cancer or disease detection and therapy, including their functional potential .

Biomedical Applications

Bodipy derivatives have attracted attention as probes in applications like imaging and sensing due to their unique properties . They have also been employed in areas like photodynamic therapy . Their strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum, strong fluorescence, and supreme photostability make them ideal for various biomedical applications .

Mécanisme D'action

Target of Action

Bodipy 558/568 C12 is primarily targeted towards lipid droplets in cells . Lipid droplets are cellular organelles that store neutral lipids and have a crucial role in lipid metabolism. Bodipy 558/568 C12, being a fatty acid-conjugated fluorescent probe, is used to monitor the localization and dynamics of these lipid droplets in live cells .

Mode of Action

Bodipy 558/568 C12 interacts with its targets, the lipid droplets, by localizing the polar lipids in the cell to specifically stain the lipid droplets . This staining allows for the visualization and monitoring of lipid droplets in both live and fixed cells . The compound can pass through the cell membrane into the cell, enabling it to interact directly with its targets .

Pharmacokinetics

It is known that the compound can pass through the cell membrane, suggesting it has good cellular permeability . It is also recommended to be dissolved in high-quality anhydrous DMSO to attain a stock concentration up to 1 mM .

Result of Action

The primary result of Bodipy 558/568 C12’s action is the staining of lipid droplets, which allows for the visualization and monitoring of these structures in live cells . This enables researchers to study the localization and dynamics of lipid droplets, contributing to a better understanding of lipid metabolism and related cellular processes.

Action Environment

Bodipy 558/568 C12 is relatively environment insensitive and is fluorescent in both aqueous and lipid environments . It is recommended to store the compound in a freezer (-5°c to -30°c) and protect it from light to maintain its stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUIDILRCYWCMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BF2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bodipy 558/568 C12 | |

Q & A

Q1: What cellular process is Bodipy 558/568 C12 commonly used to study, and how does it achieve this?

A1: Bodipy 558/568 C12 is frequently employed in research to investigate steatosis, which is the abnormal retention of lipids within cells [, ]. This fluorescent dye exhibits an affinity for neutral lipids and readily integrates into lipid droplets, allowing researchers to visualize and quantify lipid accumulation in cells or tissues using fluorescence microscopy.

Q2: Can you provide an example from the provided research where Bodipy 558/568 C12 was used to assess the impact of a specific treatment on cells?

A2: In a study evaluating the potential toxicity of Valproic acid (VPA), researchers utilized Bodipy 558/568 C12 to monitor lipid accumulation in rat hepatocytes []. They observed that VPA treatment led to increased Bodipy 558/568 C12 accumulation, indicating steatosis. Further investigation revealed that while inducing the production of a specific VPA metabolite (VPA-G) attenuated lipid accumulation, inhibiting VPA-G formation did not significantly alter the steatosis induced by VPA. This suggests that VPA-G formation might play a role in mitigating VPA-induced steatosis, but other mechanisms are likely involved in VPA's impact on lipid metabolism.

Q3: Besides its use in studying steatosis, was Bodipy 558/568 C12 employed for other purposes in the provided research?

A3: Yes, in a case study examining paradoxical adipose hyperplasia (PAH) following cryolipolysis, researchers used Bodipy 558/568 C12 alongside other staining techniques []. This study aimed to characterize cellular changes in adipose tissue affected by PAH. The combined staining methods helped researchers observe that PAH tissue exhibited fewer viable cells, reduced interstitial cells, and fewer blood vessels compared to control tissue.

Q4: Based on the research provided, what can be inferred about the potential impact of cryolipolysis on adipose tissue?

A4: The research suggests that cryolipolysis, while intended to reduce fat, might lead to unintended consequences in some cases. The observation of fewer viable cells, reduced interstitial cells, and decreased vascularization in PAH tissue following cryolipolysis [] indicates that this procedure could induce more than just localized adipocyte death. Further research is needed to understand the long-term effects of cryolipolysis and the mechanisms behind PAH development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)

![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)

![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)